Bisindolylmaleimide XI hydrochloride, also known as Ro 32-0432, is a synthetic compound primarily recognized for its role as a selective inhibitor of protein kinase C, a family of enzymes involved in various cellular processes. This compound is classified under the category of bisindolylmaleimides, which are derivatives of maleimide and indole structures. The unique combination of these two molecular frameworks contributes to its biological activity and therapeutic potential.
Bisindolylmaleimide XI hydrochloride is synthesized through various chemical methods, often involving the reaction of indole derivatives with maleimide compounds. It falls under the classification of small molecule inhibitors and is particularly noted for its specificity towards certain isoforms of protein kinase C. The compound has been extensively studied for its potential applications in cancer therapy and other diseases where protein kinase C plays a critical role in signaling pathways.
The synthesis of bisindolylmaleimide XI hydrochloride can be achieved through several methods:
The technical details of these methods highlight the importance of reaction conditions, including temperature, solvent choice, and the presence of catalysts, which significantly influence the yield and purity of the final product.
The molecular structure of bisindolylmaleimide XI hydrochloride features two indole rings linked by a maleimide moiety. The compound's chemical formula is , with a molecular weight of approximately 426.86 g/mol. The structure can be represented as follows:
This configuration allows for specific interactions with protein kinase C isoforms due to the spatial arrangement of functional groups .
Bisindolylmaleimide XI hydrochloride undergoes various chemical reactions that are crucial for its biological activity:
These reactions underline the compound's role in modulating cellular functions through targeted inhibition.
The mechanism of action for bisindolylmaleimide XI hydrochloride involves competitive inhibition of protein kinase C activity. Upon binding to the enzyme's active site, it prevents substrate phosphorylation, leading to:
Research has shown that bisindolylmaleimide XI hydrochloride effectively inhibits phosphorylation at specific residues within target proteins, thereby modulating various cellular responses .
These properties are essential for determining appropriate handling procedures and formulation strategies for research applications.
Bisindolylmaleimide XI hydrochloride has several significant applications in scientific research:
Bisindolylmaleimide XI hydrochloride (Ro 32-0432) belongs to a class of protein kinase inhibitors derived from natural bisindolylmaleimide (BIM) scaffolds. Contemporary synthesis leverages two primary strategies: Grignard-mediated coupling and palladium-catalyzed cross-coupling. The classical approach, pioneered by Steglich, involves reacting N-methyl-2,3-dibromomaleimide with indolyl magnesium iodide in hexamethylphosphoramide (HMPA)/tetrahydrofuran, yielding symmetrical BIMs at 60% efficiency [1] [2]. Faul and colleagues later optimized this route by substituting dibromomaleimides with more economical dichloromaleimides and implementing a toluene/ether/THF (5:1:1) solvent system, achieving a 72% yield on a 770-gram scale [1].
For unsymmetrical derivatives like Bisindolylmaleimide XI, Suzuki-Miyaura cross-coupling provides superior regiocontrol. Neel and coworkers developed a triflate-directed approach where an indolylmaleimide triflate intermediate couples with protected 3-indole boronic acid using Pd catalysis, yielding the unsymmetrical BIM precursor at 55% efficiency prior to deprotection [1] [4]. Wang’s alternative route employs N-methyl-dibromomaleimide in a Suzuki reaction with tosyl-protected indole boronic acid, followed by basic deprotection to afford the maleic anhydride intermediate (82% yield), which is subsequently converted to the target BIM scaffold [1].
Table 1: Key Synthetic Routes for Bisindolylmaleimide Derivatives
| Method | Key Reagents/Conditions | Yield | Advantages |
|---|---|---|---|
| Grignard Coupling | Indolyl MgBr + Dibromomaleimide/HMPA | 60–72% | Scalable, high symmetry control |
| Suzuki Cross-Coupling | Indolyl Triflate + Indole Boronic Acid/Pd | 55% | Enables unsymmetrical substitution |
| Anhydride Conversion | Maleic Anhydride + HMDS | 82% | Avoids air-sensitive reagents |
Solvent polarity and base selection critically govern the regioselectivity and efficiency of maleimide-indole condensations. Brenner demonstrated that reactions of indole Grignard reagents with N-methyl-2,3-dibromomaleimide exhibit profound solvent-dependent behavior: benzene/toluene mixtures favor bisindolyl adducts (70% yield), while tetrahydrofuran selectively generates monoindolyl intermediates (74% yield) [1] [2]. This divergence enables sequential functionalization for unsymmetrical BIMs. Faul further refined solvent systems using toluene/ether/THF (5:1:1) with aqueous ammonium chloride workup, eliminating chromatographic purification while maintaining high yields [1].
Base screening by Ohkubo identified lithium hexamethyldisilazide (LiHMDS) as optimal for activating indoles toward electrophilic maleimides. Using LiHMDS (2 equiv) in tetrahydrofuran, 6-benzyloxyindole couples with N-methyl-dibromomaleimide to deliver monoindolylmaleimides at 93% yield—significantly higher than alternatives like LDA (76%) or KHMDS (<50%) [1] [4]. The superiority of LiHMDS stems from its non-nucleophilic nature, preventing undesired proton transfer or side reactions.
Table 2: Impact of Solvent and Base on Maleimide-Indole Condensation
| Variable | Conditions | Product Selectivity | Yield |
|---|---|---|---|
| Solvent System | Benzene/toluene | Bisindolylmaleimide | 70% |
| Tetrahydrofuran | Monoindolylmaleimide | 74% | |
| Base (1 equiv indole) | LiHMDS/tetrahydrofuran | Monoindolylmaleimide | 93% |
| NaHMDS/tetrahydrofuran | Monoindolylmaleimide | <50% |
Unsymmetrical BIMs like Bisindolylmaleimide XI hydrochloride require precise control over indole incorporation. Orthogonal protection-deprotection sequences are indispensable. Brenner’s synthesis of arcyriarubin B employs tert-butoxycarbonyl (Boc) protection on a monoindolylmaleimide intermediate, enabling regioselective coupling with a second indole Grignard reagent (85% yield). Subsequent thermolytic deprotection at 180°C and maleimide ring closure furnish the unsymmetrical product [1] [6].
Sequential nucleophilic additions under differentiated conditions offer an alternative. Ohkubo’s method exploits the divergent reactivity of indoles activated by LiHMDS: a Boc-protected monoindolylmaleimide couples with diverse indole partners (e.g., 4-, 5-, or 6-substituted indoles) in tetrahydrofuran, yielding asymmetrical BIMs without polymerization [1] [4]. Wang’s palladium-based route further circumvents symmetry limitations by utilizing N-tosyl-protected indole boronic acids in Suzuki reactions with dibromomaleimides, achieving cross-coupling without homodimerization [1] [6].
For macrocyclic BIMs, intramolecular cyclization strategies prevent oligomerization. A notable approach involves sodium indolate-mediated alkylation of methyl indole-3-glyoxylate, forming a tricarbonyl imide intermediate that undergoes irreversible cyclization to a 17-membered macrocycle. This method achieves the penultimate BIM precursor in 73% yield, overcoming dimerization issues prevalent in intermolecular approaches [6].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: